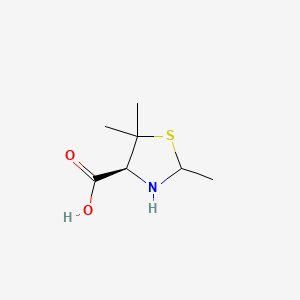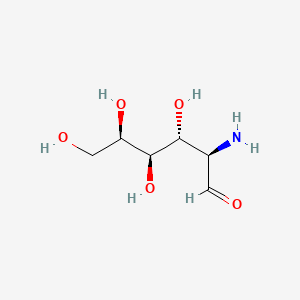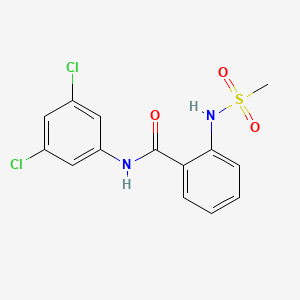
Wang Resin
Vue d'ensemble
Description
Wang Resin, also known as p-Alkoxybenzyl alcohol resin, is commonly used as a solid support in the synthesis of peptides . It is also sometimes referred to as PABA resin .
Synthesis Analysis
The first amino acid is attached to Wang resin using an activating agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylamino-pyridine (DMAP). These conditions can lead to partial epimerization of the amino acid, so HOBt is normally added to reduce racemization .
Molecular Structure Analysis
The Wang resin is established upon 4-hydroxybenzyl alcohol (PHB) on polystyrene .
Chemical Reactions Analysis
The pyrolysis of Wang resin was studied by dynamic simultaneous thermogravimetric analysis (TGA) and derivative thermogravimetry techniques . This model assumes that the Wang resin is pyrolyzed through three parallel independent reaction steps .
Physical And Chemical Properties Analysis
Wang resin has a particle size of 100-200 mesh and is crosslinked with 1% DVB . The extent of labeling is 1.1 mmol/g loading . It is used in peptide synthesis .
Applications De Recherche Scientifique
Solid-Phase Synthesis of Ketones
- Summary of Application: Wang resin is used for the traceless synthesis of ketones via acid-labile enol ethers . This synthetic strategy is demonstrated on the solid-phase synthesis of pyrrolidine-2,4-diones, which represent the core structure of several natural products .
- Methods of Application: The method involves the use of Wang resin for the immobilization of acids, alcohols, phenols, and amines. The resin is then used for the synthesis of ketones via acid-labile enol ethers .
- Results or Outcomes: The practicality of this synthetic strategy was demonstrated on the solid-phase synthesis of pyrrolidine-2,4-diones .
Pyrolysis Kinetics
- Summary of Application: The pyrolysis of Wang resin was studied using dynamic simultaneous thermogravimetric analysis (TGA) and derivative thermogravimetry techniques .
- Methods of Application: The study assumes that the Wang resin is pyrolyzed through three parallel independent reaction steps . The mechanistic nature of each stage of Wang resin pyrolysis was explained by applying a combination of kinetic models .
- Results or Outcomes: The study enabled reliable prediction of liquid products produced during the pyrolysis of the solid support of the Wang resin .
Peptide Synthesis
- Summary of Application: Wang resin, also known as p-Alkoxybenzyl alcohol resin, is commonly used as a solid support in the synthesis of peptides .
- Methods of Application: The resin is used as a solid support to obtain cyclotides via solid phase peptide synthesizing method .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Carbodiimide Coupling
- Summary of Application: Wang resin was used to add vinyl and iodobenzoic acids via carbodiimide coupling .
- Methods of Application: The products were subjected to Heck conditions with alkenes or with alkynes or to Suzuki coupling with boron reagents .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Synthesis of Natural Products and Derivatives
- Summary of Application: Wang resin is used for the traceless synthesis of natural products and derivatives via acid-labile enol ethers . This synthetic strategy is demonstrated on the solid-phase synthesis of 4-hydroxy-1,1’,2’,5-tetrahydro-2H,5’H-[3,3’-bipyrrole]-2,5’-diones .
- Methods of Application: The method involves the use of Wang resin for the immobilization of acids, alcohols, phenols, and amines. The resin is then used for the synthesis of natural products and derivatives via acid-labile enol ethers .
- Results or Outcomes: The practicality of this synthetic strategy was demonstrated on the solid-phase synthesis of 4-hydroxy-1,1’,2’,5-tetrahydro-2H,5’H-[3,3’-bipyrrole]-2,5’-diones .
Solid-Phase Peptide Synthesis
- Summary of Application: Wang resin, also known as p-Alkoxybenzyl alcohol resin, is commonly used as a solid support in the synthesis of peptides . The Fmoc synthesis strategy is often used because of its compatibility with the final acid cleavage of the peptide-resin bond .
- Methods of Application: The resin is used as a solid support to obtain cyclotides via solid phase peptide synthesizing method .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Synthesis of Heterocycles
- Summary of Application: Wang resin is used for the traceless synthesis of heterocycles . This synthetic strategy is demonstrated on the solid-phase synthesis of pyrrolidine-2,4-diones .
- Methods of Application: The method involves the use of Wang resin for the immobilization of acids, alcohols, phenols, and amines. The resin is then used for the synthesis of heterocycles via acid-labile enol ethers .
- Results or Outcomes: The practicality of this synthetic strategy was demonstrated on the solid-phase synthesis of pyrrolidine-2,4-diones .
Solid-Phase Organic Reactions
- Summary of Application: Wang resin is used as the most commonly polymer supports in the peptide synthesis . A developed experimental master plots (exp-MP) model is presented that can be used to describe in more detail the pyrolysis of the resin established upon 4-hydroxybenzyl alcohol (PHB) on polystyrene, occurring throughout TGA experiments .
- Methods of Application: This model assumes that the Wang resin is pyrolyzed through three parallel independent reaction steps, whereby their separation was performed through deconvolution procedure of the complex conversion rate curves .
- Results or Outcomes: The kinetic triplet parameters obtained in the present paper were then compared with those available in the literature .
Safety And Hazards
Propriétés
IUPAC Name |
[4-[(4-methylphenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-9,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERFNHBZJXXFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942130 | |
| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Wang Resin | |
CAS RN |
201058-08-4 | |
| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxybenzyl alcohol polystyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[[(2,4-dichlorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2,2-dimethylpropanamide](/img/structure/B1223720.png)
![4-[3-(2,5-Dimethyl-1-pyrrolyl)-4-(1-pyrrolidinyl)phenyl]sulfonylmorpholine](/img/structure/B1223721.png)
![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B1223723.png)
![2-[4-(2-hydroxyphenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1223726.png)

![5-methyl-8-(tetrahydro-2-furanylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B1223730.png)

![N-[2-(4-chlorophenoxy)ethyl]-5-(3,5-dimethyl-1-piperazinyl)-2-nitroaniline](/img/structure/B1223733.png)

![3,4-Dimethylthieno[2,3-b]thiophene](/img/structure/B1223736.png)
![9H-xanthene-9-carboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-methylamino]-2-oxoethyl] ester](/img/structure/B1223737.png)
